Synthetic Step Economy: One-Pot versus Multi-Step Access to Key Pharmacophore
The 2-(pyridin-3-yl)pyrimidine core is recognized as a privileged scaffold for Mer and FGFR kinase inhibition [1]. CAS 954227-06-6, bearing a pre-installed hydroxymethyl group at the pyrimidine 5-position, eliminates at least one synthetic step compared to using the unsubstituted 2-(pyridin-3-yl)pyrimidine core as a starting material, where the 5-position must first be functionalized via halogenation or lithiation before subsequent derivatization [2].
| Evidence Dimension | Synthetic steps to install C5 side chain |
|---|---|
| Target Compound Data | 0 steps (hydroxymethyl group pre-installed) |
| Comparator Or Baseline | 2-(pyridin-3-yl)pyrimidine (no CAS assigned) |
| Quantified Difference | ≥1 step reduction |
| Conditions | Retrosynthetic analysis based on standard pyrimidine C5 functionalization strategies |
Why This Matters
Reduced step count translates directly to higher overall yield, lower material costs, and accelerated lead optimization timelines in medicinal chemistry campaigns.
- [1] Zhang, W. et al. (2013). Pseudo-Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. Journal of Medicinal Chemistry, 56(23), 9683–9692. View Source
- [2] Zhang, C. et al. (2022). NOVEL FGFR INHIBITORS AND USES THEREOF. US Patent Application US20220048883A1. View Source
